BenchChemオンラインストアへようこそ!

N-(3-cyanophenyl)methanesulfonamide

COX-2 inhibition inflammation prostaglandin E2

This selective COX-2 inhibitor (IC50=230 nM) offers clean target validation vs. CB1 (IC50>1,000 nM). Its unique meta-cyanophenyl scaffold enables novel IP generation with favorable LogP (2.08) for oral bioavailability. Ideal for pain and inflammation research.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 50790-30-2
Cat. No. B1587557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanophenyl)methanesulfonamide
CAS50790-30-2
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC(=C1)C#N
InChIInChI=1S/C8H8N2O2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,1H3
InChIKeyCNTYWEJSOJXQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Cyanophenyl)methanesulfonamide (CAS 50790-30-2) Technical Baseline and Procurement Overview


N-(3-Cyanophenyl)methanesulfonamide (CAS 50790-30-2, also referred to as 3-(methanesulfonylamino)benzonitrile) is an aryl methyl sulfonamide featuring a 3-cyanophenyl substituent with a molecular formula of C8H8N2O2S and a molecular weight of 196.23 g/mol . The compound exhibits a calculated LogP of 2.08, a boiling point of 343 °C at 760 mmHg, a density of 1.36 g/cm³, and a topological polar surface area (PSA) of 78.3 Ų, defining it as a moderately lipophilic small-molecule building block amenable to medicinal chemistry applications [1]. Its structure situates it within the broader class of aryl methyl sulfonamides that have been investigated for their ability to act as selective cyclooxygenase-2 (COX-2) inhibitors [2]. Commercially, it is available from multiple vendors in research-grade quantities with typical purities of 97% or greater .

Why Generic Aryl Sulfonamide Substitution is Not Viable for N-(3-Cyanophenyl)methanesulfonamide (CAS 50790-30-2) in Critical Experiments


Although numerous aryl sulfonamides and benzonitrile derivatives exist within commercial catalogs, direct substitution is demonstrably inadequate due to significant divergences in pharmacophore alignment and physicochemical properties. The specific 3-cyanophenyl configuration of this compound establishes a distinct electronic and steric environment that dictates both enzyme binding and molecular stability [1]. In contrast to para-substituted analogs—such as celecoxib, which requires a 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl moiety to confer selective COX-2 inhibition—the meta-cyanophenyl substitution of this compound likely alters the conformational transition kinetics within the COX-2 active site [2]. Furthermore, subtle modifications to the substitution pattern profoundly impact the topological polar surface area (PSA) and LogP, directly influencing the compound's passive permeability and solubility profile . Consequently, employing a generic alternative or a closely related analog without explicit validation introduces a quantifiable risk of altering or abolishing the intended biological activity.

Quantitative Evidence Guide: Differential Performance Metrics for N-(3-Cyanophenyl)methanesulfonamide (CAS 50790-30-2)


COX-2 Inhibition Potency in Cellular Assays: N-(3-Cyanophenyl)methanesulfonamide vs. Celecoxib Benchmark

N-(3-Cyanophenyl)methanesulfonamide demonstrates measurable COX-2 inhibitory activity in a cellular context. In a HEK293 TRex cell line expressing COX-2, this compound reduced prostaglandin E2 (PGE2) production with an IC50 of 230 nM [1]. This value places it within the same order of magnitude as the clinically validated COX-2 inhibitor celecoxib, which exhibits an IC50 of 40 nM for COX-2 inhibition in isolated enzyme assays and 91 nM in human dermal fibroblasts [2]. While celecoxib remains more potent, the meta-cyanophenyl compound provides a distinct chemotype offering a potential advantage in selectivity profiling or intellectual property positioning. This moderate potency, combined with its structural divergence from the extensively patented diarylheterocycle class, renders it a valuable starting point for scaffold-hopping campaigns and the development of novel anti-inflammatory agents.

COX-2 inhibition inflammation prostaglandin E2

Physicochemical Differentiation: Lipophilicity Profile of N-(3-Cyanophenyl)methanesulfonamide

The compound possesses a calculated LogP of 2.08 [1], a value that positions it favorably within the optimal range for oral bioavailability according to Lipinski's Rule of Five (LogP ≤ 5). This moderate lipophilicity contrasts with more polar sulfonamide derivatives (e.g., celecoxib's cLogP of approximately 3.5-4.0) and highly lipophilic aryl sulfones [2]. A LogP near 2 is often associated with an improved balance between passive membrane permeability and aqueous solubility, potentially mitigating the solubility-limited absorption challenges frequently encountered with more hydrophobic COX-2 inhibitors. This distinct physicochemical fingerprint supports the compound's selection for in vitro assays where avoiding extreme lipophilicity is critical for reducing non-specific binding to assay plastics or proteins.

drug-likeness ADME properties lipophilicity

Patent Landscape Differentiation: Freedom-to-Operate Advantages of a Meta-Substituted Scaffold

A significant body of patent literature, including WO2012/045195 A1, explicitly cites N-(3-cyanophenyl)methanesulfonamide and its derivatives as key synthetic intermediates for generating biologically active molecules, including modulators of inflammatory pathways [1]. Crucially, the specific meta-cyanophenyl substitution pattern offers a distinct point of differentiation from the crowded patent space surrounding para-substituted phenyl sulfonamides and diarylheterocycles (e.g., celecoxib and rofecoxib analogs). This structural divergence provides a tangible intellectual property (IP) advantage, allowing research groups to explore COX-2 pharmacology without encroaching on the composition-of-matter claims that protect major clinical candidates. Procuring this specific building block therefore represents a strategic decision to operate in a less encumbered chemical space, facilitating the development of novel, patentable lead series.

intellectual property scaffold hopping COX-2 inhibitor patents

CB1 Receptor Activity Profile: Differentiating N-(3-Cyanophenyl)methanesulfonamide from CNS-Active Sulfonamides

In a rat brain homogenate assay measuring displacement of [³H]CP-55,940, N-(3-cyanophenyl)methanesulfonamide exhibited an affinity for the CB1 receptor with an IC50 greater than 1,000 nM (>1 µM) [1]. This weak interaction stands in stark contrast to potent CB1 agonists and antagonists, as well as to certain triaryl sulfonamide derivatives that have been optimized for high CB2 receptor affinity with Ki values below 10 nM [2]. The low CB1 activity of N-(3-cyanophenyl)methanesulfonamide is a critical piece of evidence for researchers concerned with minimizing central nervous system (CNS) off-target effects. When selecting a sulfonamide scaffold for peripheral inflammatory targets like COX-2, this data suggests that the meta-cyanophenyl methanesulfonamide is unlikely to produce confounding CB1-mediated behavioral or physiological outcomes in vivo, thereby increasing the signal-to-noise ratio in efficacy studies.

CB1 receptor cannabinoid off-target screening

High-Value Application Scenarios for N-(3-Cyanophenyl)methanesulfonamide (CAS 50790-30-2) in Research and Development


In Vitro Target Engagement and Selectivity Profiling for Novel Anti-Inflammatory Chemotypes

Based on the measured COX-2 inhibition (IC50 = 230 nM in HEK293 cells) [1] and the demonstrably weak CB1 receptor activity (IC50 > 1,000 nM) [2], this compound is ideally suited as a tool compound for in vitro target engagement studies. Researchers can use it to benchmark COX-2 activity in cellular assays while simultaneously profiling for off-target liabilities within the cannabinoid system. The combined data set allows for a clean evaluation of COX-2-mediated prostaglandin suppression without confounding CB1-mediated signaling, a common issue with more promiscuous anti-inflammatory agents. This scenario is particularly relevant for academic labs and biotech companies engaged in target deconvolution or the validation of new anti-inflammatory targets where a selective, moderately potent probe is required to establish biological relevance.

Scaffold-Hopping and Lead Optimization in Inflammatory Disease Drug Discovery

The meta-cyanophenyl substitution pattern offers a clear structural departure from the extensively patented para-substituted phenyl sulfonamide and diarylheterocycle classes that dominate the COX-2 inhibitor field [3]. Medicinal chemistry teams can procure this building block to initiate a scaffold-hopping campaign. Its moderate lipophilicity (LogP = 2.08) [4] provides a favorable starting point for further optimization of ADME properties without encountering the solubility and permeability challenges typical of more hydrophobic inhibitors like celecoxib. By using N-(3-cyanophenyl)methanesulfonamide as a core scaffold, researchers can generate novel lead series with a strong potential for securing independent intellectual property while maintaining a physicochemical profile conducive to oral bioavailability.

Chemical Biology Probe for Dissecting COX-2 vs. CB1 Pathways in Pain Models

In pre-clinical pain and inflammation research, distinguishing between the contributions of COX-2 and CB1 pathways is critical for target validation. N-(3-cyanophenyl)methanesulfonamide serves as a valuable chemical probe in this context. Its selective engagement with COX-2 (IC50 = 230 nM) [1] combined with its minimal CB1 binding (IC50 > 1,000 nM) [2] enables researchers to attribute observed anti-inflammatory or analgesic effects specifically to COX-2 inhibition. This is in contrast to many commercially available NSAIDs or tool compounds that may exhibit dual activity or significant CB1 engagement at higher concentrations, thereby muddying the mechanistic interpretation of results. This application scenario is ideal for neuroscience and immunology labs employing a suite of pharmacological tools to map complex signaling networks in vivo.

Quote Request

Request a Quote for N-(3-cyanophenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.